molecular formula C15H16N2O4S B3954871 N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide

N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide

Cat. No. B3954871
M. Wt: 320.4 g/mol
InChI Key: TWVYLDPXTSSDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide, also known as NSPP, is a chemical compound that has been extensively studied for its potential use in biological research. It is a white crystalline solid with a molecular weight of 357.43 g/mol and a melting point of 168-170°C.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide works by inhibiting the activity of enzymes called cyclooxygenases (COX), which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide in lab experiments is its specificity for COX enzymes. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), this compound selectively inhibits COX-2, which is the isoform of the enzyme that is responsible for inflammation. This makes this compound a potentially safer and more effective alternative to traditional NSAIDs. However, one limitation of using this compound is its relatively high cost compared to other COX inhibitors.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide. One area of interest is its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its efficacy as a cancer treatment. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its anti-inflammatory and antioxidant properties.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide has been used in a variety of scientific research applications, including cancer research, inflammation studies, and pain management. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

2-phenoxy-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(21-13-5-3-2-4-6-13)15(18)17-12-7-9-14(10-8-12)22(16,19)20/h2-11H,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVYLDPXTSSDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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